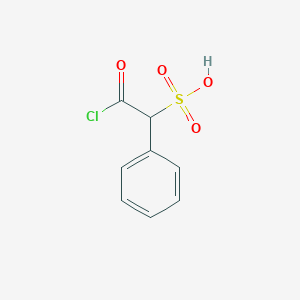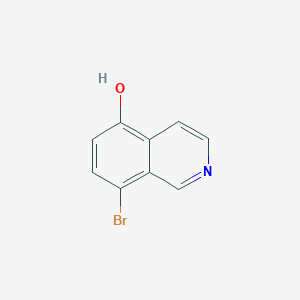
2-sulpho-2-phenylacetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Sulfophenylacetyl chloride is an organic compound that belongs to the class of acyl chlorides. It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and is widely used in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous solvents like dichloromethane.
Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques like distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.
Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Sulfonyl Derivatives: Formed through substitution reactions.
Sulfonic Acids: Resulting from hydrolysis or oxidation.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl chloride: Lacks the sulfonyl group, making it less reactive in certain reactions.
Benzoyl chloride: Contains a benzoyl group instead of a phenylacetyl group, leading to different reactivity patterns.
Sulfonyl chlorides: Such as methanesulfonyl chloride, which have different alkyl or aryl groups attached to the sulfonyl group.
Uniqueness
Alpha-Sulfophenylacetyl chloride is unique due to the presence of both sulfonyl and acetyl chloride functionalities, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs.
Properties
CAS No. |
40125-73-3 |
|---|---|
Molecular Formula |
C8H7ClO4S |
Molecular Weight |
234.66 g/mol |
IUPAC Name |
2-chloro-2-oxo-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13) |
InChI Key |
PIMQVFSTMNWDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8754069.png)
![Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-](/img/structure/B8754077.png)


![2-((3-Bromoimidazo[1,2-a]pyrazin-8-yl)amino)ethanol](/img/structure/B8754089.png)







